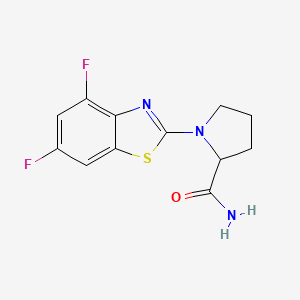

1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .

Synthesis Analysis

Modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles have been reviewed . Newly developed synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

The molecular formula of the compound is C18H21F2N3O2S . The InChI representation of the compound is InChI=1S/C18H21F2N3O2S/c1-18(2,3)16(25)23-6-4-10(5-7-23)15(24)22-17-21-14-12(20)8-11(19)9-13(14)26-17 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 381.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 3 .Applications De Recherche Scientifique

- RNA Imaging and Aptamer Engineering DFHBI-1T, a derivative of this compound, is widely used in scientific experiments. It serves as a fluorescent probe for RNA imaging within live cells. Researchers employ it to visualize RNA molecules and monitor RNA-protein interactions. Additionally, it plays a crucial role in RNA aptamer engineering.

- Over the years, patents and articles have highlighted the compound’s potential as ligands for metal extraction. Researchers explore its ability to selectively bind to metal ions, making it valuable in separation processes and environmental remediation .

- The compound has been investigated for its optical properties. It may find applications in materials science, such as organic light-emitting diodes (OLEDs) or other optoelectronic devices. Its unique structure could contribute to novel optical materials .

- Fibroblast Growth Factor Antagonists : Some studies suggest that derivatives of this compound exhibit antagonistic effects against fibroblast growth factors (FGFs). FGFs play essential roles in cell proliferation, differentiation, and tissue repair .

- Autotaxin Inhibitors : Autotaxin is an enzyme involved in lipid metabolism and cell signaling. Researchers explore the compound’s potential as an autotaxin inhibitor, which could have implications in cancer and inflammation research .

- Wnt Antagonist DKK Inhibitors : The compound has been investigated as a potential inhibitor of the Wnt signaling pathway. Dysregulation of this pathway is associated with cancer and developmental disorders .

- Cytosolic Phospholipase A2α (cPLA2α) Inhibition : cPLA2α is involved in inflammation and lipid metabolism. The compound’s inhibitory effects on cPLA2α may have therapeutic implications .

- Drug Discovery and Anti-Cancer Screening Researchers explore derivatives of this compound for their anti-cancer properties. High-throughput screening can identify potential drug candidates based on their interaction with cancer-related targets.

Metal Extraction Ligands

Optical Materials

Biological Uses

Chemical Synthesis and Medicinal Chemistry

Mécanisme D'action

Orientations Futures

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This could be a potential future direction for “1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide”.

Propriétés

IUPAC Name |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3OS/c13-6-4-7(14)10-9(5-6)19-12(16-10)17-3-1-2-8(17)11(15)18/h4-5,8H,1-3H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHRTTQLEYCVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=C(C=C3S2)F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444250.png)

![5-fluoro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine](/img/structure/B6444266.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine](/img/structure/B6444270.png)

![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444272.png)

![2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine](/img/structure/B6444273.png)

![4,6-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B6444281.png)

![N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444300.png)

![N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444319.png)

![4-methoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444321.png)

![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6444323.png)

![5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6444333.png)

![6-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6444336.png)

![N,N-dimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444344.png)

![N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444352.png)